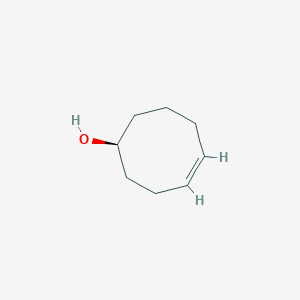

(1S,4E)-cyclooct-4-en-1-ol

Description

Significance of Strained Medium-Ring Alkenes in Modern Organic Synthesis

Medium-sized rings, typically defined as those containing eight to eleven atoms, are notoriously challenging to synthesize due to the combined effects of torsional strain and transannular strain (also known as Prelog strain). acs.orgwikipedia.org This inherent strain, however, also imparts unique reactivity to these molecules. In particular, the introduction of a trans double bond within a medium-sized ring, as seen in trans-cyclooctene (B1233481) derivatives, results in a highly strained and twisted π-system. nih.govfiveable.me This high degree of ring strain is a key factor that can be harnessed to drive specific chemical transformations. wikipedia.org

The potential energy stored within these strained systems can be released in reactions, leading to accelerated reaction rates. wikipedia.org This makes strained medium-ring alkenes, such as (1S,4E)-cyclooct-4-en-1-ol, powerful tools in organic synthesis. Their unusual reactivity allows for transformations that are often difficult to achieve with more conventional, less strained systems. nih.gov For instance, they are highly reactive dienophiles in Diels-Alder reactions, particularly in inverse-electron-demand variants. researchgate.net

Overview of trans-Cyclooctenol Derivatives (TCOs) as Reactive Intermediates

Trans-cyclooctenol (TCO) derivatives, a class of compounds that includes this compound, have emerged as exceptionally useful reactive intermediates. researchgate.net Their high reactivity is primarily attributed to the significant ring strain of the trans-cyclooctene core. nih.gov This strain makes them particularly susceptible to reactions that relieve this internal stress, most notably in cycloaddition reactions.

One of the most significant applications of TCO derivatives is in the field of bioorthogonal chemistry. researchgate.netnih.gov This area of research focuses on chemical reactions that can occur inside living systems without interfering with native biochemical processes. The rapid reaction rates of TCOs with specific partners, such as tetrazines, in what is known as the inverse-electron-demand Diels-Alder (IEDDA) reaction, make them ideal for such applications. researchgate.nettcichemicals.com These reactions are fast, selective, and can be performed under biocompatible conditions without the need for toxic metal catalysts. tcichemicals.com The hydroxyl group in molecules like this compound provides a convenient handle for further functionalization, allowing for their attachment to biomolecules for applications in imaging and drug delivery. nih.gov

Historical Context of Stereoselective Cyclooctene (B146475) Synthesis and Reactions

The synthesis of trans-cyclooctenes has been a topic of interest for physical organic chemists for many years, but their broader application was historically limited by synthetic accessibility. nih.gov The first synthesis of trans-cyclooctene was achieved in the 1950s. nih.gov Early methods often resulted in low yields and mixtures of isomers.

A significant breakthrough in the synthesis of trans-cyclooctenes was the development of photochemical isomerization of the more stable cis-isomers. nih.govnih.gov Pioneering work in the 1970s demonstrated the potential for enantioselective photoisomerization of cyclooctene using chiral sensitizers. nih.gov More recently, the development of flow chemistry techniques has made the preparative scale synthesis of various trans-cyclooctene derivatives more efficient and accessible. nih.govnih.gov These methods often involve the use of silver(I) ions to selectively complex with the trans-isomer, driving the equilibrium towards the desired product. nih.gov

The synthesis of specific stereoisomers, such as this compound, requires stereoselective synthetic routes. One approach involves the stereocontrolled addition of nucleophiles to trans-cyclooct-4-enone. nih.gov The ability to synthesize enantiopure compounds is crucial, as the biological activity and reactivity of chiral molecules can be highly dependent on their specific stereochemistry. ethernet.edu.et

Research Landscape and Emerging Trends for this compound

The research landscape for this compound and other TCO derivatives is dynamic and rapidly evolving. A major focus of current research is the development of new and improved TCO derivatives with enhanced reactivity, stability, and hydrophilicity to expand their utility in various applications. nih.gov

Key Research Trends:

Bioorthogonal Chemistry: A primary driver of TCO research is their application in bioorthogonal chemistry for in vivo imaging, targeted drug delivery, and the study of biological processes. nih.govacs.org Researchers are designing novel TCO-based probes and linkers for these purposes.

"Click-to-Release" Chemistry: An emerging trend is the use of TCOs in "click-to-release" strategies. nih.govresearchgate.net In this approach, the rapid and specific reaction of a TCO derivative triggers the release of a therapeutic agent at a target site, offering a powerful tool for targeted cancer therapy. nih.gov

Development of Novel Synthetic Methods: There is ongoing research into more efficient, scalable, and stereoselective synthetic routes to access a wider range of functionalized TCOs. nih.govnih.gov This includes the development of new catalytic systems and flow chemistry protocols. nih.govru.nl

Understanding Reactivity and Stability: A deeper understanding of the factors that govern the reactivity and stability of TCO derivatives is crucial for designing next-generation probes and reagents. nih.govescholarship.org For example, the stability of trans-cyclooctenes in the presence of biological nucleophiles like thiols is an important consideration. escholarship.org

Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O | nih.gov |

| Molecular Weight | 126.20 g/mol | nih.gov |

| IUPAC Name | This compound | sigmaaldrich.com |

| InChI Key | UCPDHOTYYDHPEN-MRVPVSSYSA-N | sigmaaldrich.com |

| Appearance | Colorless liquid with an aromatic flavor | chembk.com |

| Boiling Point | ~217-218 °C | chembk.com |

| Density | ~0.95 g/mL | chembk.com |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ether | chembk.com |

Data Table: Synthetic Approaches to Cyclooct-4-en-1-ol (B7950028)

| Method | Description | Source |

| Reduction of Cyclooct-4-enone | The ketone is reduced to the corresponding alcohol. | ontosight.ai |

| Hydrolysis of Cyclooct-4-enyl acetate (B1210297) | The acetate ester is hydrolyzed to yield the alcohol. | ontosight.ai |

| Oxidation and Reduction of Cyclooctene | Cyclooctene is oxidized to cyclooctenone, which is then reduced. | chembk.com |

| Photoisomerization | The cis-isomer is converted to the trans-isomer using UV light, often with a sensitizer (B1316253) and in a flow reactor. | nih.govnih.gov |

| Ring-Opening of Epoxide | The corresponding epoxide is opened with a reducing agent like lithium aluminum hydride. | ru.nl |

Structure

3D Structure

Properties

IUPAC Name |

(1S,4E)-cyclooct-4-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h1-2,8-9H,3-7H2/b2-1+/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCPDHOTYYDHPEN-FHKCNRDCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C/CC[C@H](C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85081-69-2 | |

| Record name | 85081-69-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1s,4e Cyclooct 4 En 1 Ol and Analogues

Stereoselective Photoisomerization of cis-Cyclooct-4-en-1-ol Precursors

A primary method for accessing the trans configuration of cyclooctenes is through the photoisomerization of their more stable cis isomers. This process typically involves irradiation with UV light in the presence of a sensitizer (B1316253).

Sensitized Photoisomerization Mechanisms for (4E)-Stereochemistry

The conversion of a cis-cyclooctene to its trans isomer is achieved through singlet-sensitized photoisomerization. This process, pioneered by Inoue, involves the irradiation of a cis-cyclooctene derivative in the presence of a singlet sensitizer, such as methyl benzoate (B1203000) or ethyl benzoate.

Upon irradiation at 254 nm, the sensitizer is excited to a singlet state. This excited sensitizer then forms a diastereomeric exciplex with the (Z)-cyclooctene. These "twisted singlet" exciplexes can then partition to either the (E)-cyclooctene or revert to the starting (Z)-cyclooctene. The use of chiral aromatic esters as sensitizers can lead to enantiodifferentiating photoisomerization by creating unequal rates of formation for the diastereomeric exciplexes.

The photoisomerization establishes an equilibrium between the cis and trans isomers, which heavily favors the more stable cis form. To drive the reaction toward the desired trans product, strategies are employed to selectively remove the trans isomer from the reaction mixture as it is formed.

Continuous Flow Photoreactor Systems for Scalable Production of trans-Cyclooctenols

To overcome the limitations of low yields in batch reactions, continuous flow photoreactor systems have been developed for the scalable synthesis of trans-cyclooctenols. These systems offer significant advantages for preparative scale synthesis.

A typical setup consists of a closed-loop flow reactor where the reaction mixture, containing the cis-cyclooctenol and a sensitizer, is irradiated with UV light. The mixture is continuously circulated through a column containing a material that selectively captures the trans-isomer. This continuous removal of the product shifts the photo-stationary state, driving the reaction to completion and enabling preparatively useful yields. Researchers have developed low-cost versions of these flow photoreactors using readily accessible components to make trans-cyclooctene (B1233481) derivatives more accessible.

Process Optimization for Enhanced Yields and Stereoselectivity of (1S,4E)-cyclooct-4-en-1-ol

The photoisomerization of cis-cyclooct-4-en-1-ol results in a mixture of two diastereomers: the equatorial and axial isomers of the trans-product. For instance, the photoisomerization of (Z)-cyclooct-4-en-1-ol yielded the equatorial and axial products in a 45% and 27% yield, respectively.

Optimization of the process involves several factors. The choice of solvent can influence the reaction; a mixture of ether and hexanes is commonly used. The flow rate through the photoreactor is another critical parameter, with faster rates being beneficial to minimize temperature increases and side reactions. Additionally, a theoretical model describing the thermodynamic equilibrium in a two-phase cyclohexane (B81311)/water system has been developed to optimize the experimental conditions for the photolysis of cis-cyclooct-4-enol, where the trans-product is continuously extracted into the aqueous phase as a silver complex.

Asymmetric Synthetic Routes to Enantiomerically Pure this compound

While photoisomerization is effective for producing trans-cyclooctenes, achieving enantiomeric purity often requires additional strategies, such as the use of chiral catalysts.

Chiral Catalyst Development for Enantioselective Transformations

Asymmetric catalysis is a powerful tool for obtaining enantiomerically pure compounds. In this approach, a chiral catalyst creates a chiral environment, or "chiral pocket," that directs a reaction to favor the formation of one enantiomer over the other. The development of enantioselective catalysis has become a major field of research, with various strategies employing transition metals, organocatalysts, and biocatalysts.

For the synthesis of chiral cyclooctene (B146475) derivatives, rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to enones has been developed to construct chiral seven-membered rings, demonstrating a potential pathway for similar transformations in eight-membered systems. Merged gold/organocatalysis has also emerged as a strategy for enantioselective transformations that are not achievable with a single catalytic system. In the context of photoisomerization, the use of chiral sensitizers, such as chiral aromatic esters or cyclodextrin-based nanosponges, can induce enantioselectivity by forming diastereomeric exciplexes with the substrate.

Recent advances have also focused on stereocontrolled additions of nucleophiles to trans-cyclooct-4-enone. This method allows for the synthesis of axial-substituted trans-cyclooctenols with high diastereoselectivity. For example, the reduction of trans-cyclooct-4-enone with a hydride source has been shown to exclusively produce the axial alcohol. This approach provides a short, selective, and scalable route to specific, and often more hydrophilic, TCO derivatives.

Stereoselective Reduction Strategies for Cyclooctene Derivatives

The stereoselective reduction of a ketone precursor, trans-cyclooct-4-enone, is a critical step in obtaining the desired this compound. The approach of the reducing agent to the carbonyl group can occur from either the equatorial or axial face, leading to the formation of two different diastereomers.

Computational studies, specifically transition-state calculations, predict that nucleophilic addition to the equatorial face is favored over the axial face. Experimental results align with these predictions. For instance, the reduction of trans-cyclooct-4-enone with lithium aluminum hydride (LiAlH₄) exclusively yields the axial diastereomer of the corresponding alcohol. This high degree of stereocontrol is crucial for the synthesis of enantiomerically pure cyclooctenol derivatives.

The synthesis of trans-cyclooct-4-enone itself can be achieved from cis-cyclooct-4-enone. This highlights a synthetic pathway where the stereochemistry of the final alcohol product is dictated by the reduction of a trans-configured enone intermediate.

Table 1: Stereoselective Reduction of trans-Cyclooct-4-enone

| Reducing Agent | Predicted Major Product | Observed Product | Stereoselectivity | Reference |

| LiAlH₄ | Axial Alcohol | Axial Alcohol | Exclusive |

Application of Ring-Closing Metathesis (RCM) in Cyclooctenol Construction

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a variety of unsaturated cyclic compounds, including eight-membered rings. This method involves the intramolecular reaction of a diene catalyzed by a metal complex, typically ruthenium-based, to form a cycloalkene and a volatile byproduct like ethylene.

The synthesis of cyclooctenol derivatives via RCM offers a versatile approach. For example, the RCM of a diene precursor can directly lead to the formation of the cyclooctene ring. The choice of catalyst is crucial, with second-generation Grubbs catalysts often being employed for their high activity and functional group tolerance.

In the context of constructing the dicyclopenta[a,d]cyclooctane core found in natural products like ophiobolins, RCM has been successfully utilized. A diene substrate, prepared in several steps, undergoes RCM in the presence of a Grubbs-II catalyst to furnish the bicyclic framework containing an eight-membered ring in high yield. This demonstrates the efficiency of RCM in complex molecule synthesis.

Challenges in RCM can arise, such as competitive isomerization of the double bonds in the starting material, which can lead to the formation of undesired ring sizes. Careful selection of reaction conditions and catalysts can help to mitigate these side reactions.

Table 2: Examples of RCM in Cyclooctene Synthesis

Intramolecular Nicholas Reactions for Strained Cyclooctyne (B158145) and Related Scaffolds

The intramolecular Nicholas reaction provides a unique method for the synthesis of cyclic compounds, including strained cyclooctynes. This reaction involves the cyclization of a molecule containing both a cobalt-complexed alkyne and a nucleophile. The cobalt complex stabilizes a propargylic cation, facilitating the intramolecular attack by the nucleophile to form a ring.

A notable application of this methodology is the synthesis of 1-oxa-3-cyclooctynes. The strategy begins with the preparation of a propargylic alcohol, which is then complexed with octacarbonyldicobalt (Co₂(CO)₈). Treatment with a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), induces the intramolecular Nicholas reaction, with the hydroxyl group acting as the internal nucleophile. Subsequent oxidative demetallation affords the desired cyclooctyne.

The stereochemistry of the cyclization can be controlled by substituents on the starting material. Large substituents can direct the cyclization to proceed with high stereoselectivity, leading to the formation of a single enantiomer of the cyclooctyne product.

Table 3: Intramolecular Nicholas Reaction for Cyclooctyne Synthesis

Cyclopropylcarbinyl Rearrangements Towards Cyclic Homoallylic Alcohols

Cyclopropylcarbinyl rearrangements offer a pathway to cyclic homoallylic alcohols, which can be challenging to synthesize through other methods. This rearrangement involves the conversion of a cyclopropylcarbinol to a homoallylic alcohol, often promoted by heat or acid.

A particularly interesting development is the use of hot water to promote this rearrangement without the need for an additional catalyst. Refluxing a cyclopropyl (B3062369) carbinol in a mixture of water and a co-solvent like 1,4-dioxane (B91453) can lead to the formation of the corresponding homoallylic alcohol in good to very high yields.

This methodology has been applied to the synthesis of ring-expanded cyclic homoallylic alcohols from bicyclic or tricyclic cyclopropyl carbinols. For example, the rearrangement of a bicyclo[n.1.0]alkanol can lead to the formation of a cyclooctenol derivative. This approach is rooted in the classic homoallylic cation rearrangement, where an in situ generated carbocation undergoes rearrangement to form the final product. The stereospecificity of the reaction can be influenced by the stability of the intermediate carbocations and the potential for competing rearrangement pathways.

Table 4: Cyclopropylcarbinyl Rearrangement for Homoallylic Alcohol Synthesis

Functionalization and Derivatization Strategies for this compound

Once the this compound scaffold is constructed, further modifications can be made to introduce desired functionalities. These modifications can be targeted at the hydroxyl group or the double bond, or can involve the introduction of reactive handles for subsequent transformations.

Selective Modifications of the Hydroxyl Moiety

The hydroxyl group of this compound is a key site for functionalization. Its presence allows for a range of chemical transformations, enhancing the utility of the cyclooctenol core.

One common modification is oxidation . The secondary alcohol can be oxidized to the corresponding ketone, cyclooct-4-enone. This transformation is valuable as the ketone can serve as a precursor for further reactions.

Another important modification is esterification . The hydroxyl group can be converted to an ester, such as cyclooct-4-enyl acetate (B1210297). This changes the polarity and reactivity of the molecule, and the ester can act as a synthetic intermediate.

The hydroxyl group can also be activated for nucleophilic substitution. For example, treatment with nit

Stereochemical Principles and Conformational Dynamics of Cyclooct 4 En 1 Ol Systems

Analysis of Configurational Isomerism in (1S,4E)-cyclooct-4-en-1-ol

Configurational isomers are stereoisomers that can only be interconverted by breaking and reforming chemical bonds. In the case of cyclooct-4-en-1-ol (B7950028), isomerism arises from two main features: the chirality at the hydroxyl-bearing carbon (C1) and the geometry of the double bond (C4=C5).

The designation This compound specifies a unique stereoisomer:

(1S) : The stereocenter at carbon C1 has the S absolute configuration.

(4E) : The double bond between carbons C4 and C5 has an E (trans) geometry. Due to the ring structure, this trans double bond also introduces planar chirality.

This specific molecule has a corresponding enantiomer, (1R,4E)-cyclooct-4-en-1-ol , which is its non-superimposable mirror image.

Furthermore, diastereomers exist, which are stereoisomers that are not mirror images. These include isomers with a Z (cis) double bond. The cis isomers, such as (4Z)-cyclooct-4-en-1-ol , are generally more thermodynamically stable than their trans counterparts due to lower ring strain. The synthesis of the trans isomer often involves the photoisomerization of the more stable cis precursor. The full set of basic configurational isomers for cyclooct-4-en-1-ol is detailed in the table below.

Table 1: Configurational Isomers of Cyclooct-4-en-1-ol

| Isomer Name | C1 Configuration | C4=C5 Geometry | Relationship to this compound |

|---|---|---|---|

| This compound | S | E (trans) | Reference Compound |

| (1R,4E)-cyclooct-4-en-1-ol | R | E (trans) | Enantiomer |

| (1S,4Z)-cyclooct-4-en-1-ol | S | Z (cis) | Diastereomer |

Conformational Space Exploration of Cyclooctenols

The flexibility of the eight-membered ring allows cyclooctenol to exist in numerous conformations, which can rapidly interconvert at room temperature. researchgate.net The study of these conformations is crucial as the reactivity of the molecule can be highly dependent on its three-dimensional shape. researchgate.netunits.it

Computational studies and NMR spectroscopy have been instrumental in exploring the conformational space of cyclooctane (B165968) and its derivatives. researchgate.netaip.orgaip.org For the parent saturated hydrocarbon, cyclooctane, the boat-chair conformation is identified as the most stable form, with a crown conformation being slightly less stable. aip.orgaip.orgwikipedia.org

For cis-cyclooctene, the system is highly flexible, and computational analyses have identified at least four main stable conformations, often described as A, B, C, and D, with A being the most stable. units.it Each of these conformations is chiral and can exist as a pair of enantiomers. researchgate.netunits.it The interconversion between these conformers involves processes like ring-inversion, which connects a conformer to its enantiomeric form (e.g., A to A*). units.it These processes must proceed through transition states, which are often highly symmetric structures like boat and chair forms. units.it

For trans-cyclooctene (B1233481) (TCO), the conformational landscape is dominated by a high-energy half-chair and a lower-energy crown conformation. nih.gov The significant energy difference (5.6–5.9 kcal/mol) makes the crown conformation the most populated. nih.gov The rigid crown (or twist) conformation of the TCO core is a key feature influencing its reactivity. acs.org

The interconversion between different conformers requires surmounting specific energy barriers. researchgate.netunits.it In cis-cyclooctene, these barriers are relatively low, allowing for rapid interchange at ambient temperatures. cdnsciencepub.com For instance, NMR studies on cis-cyclooctene have identified two conformational processes with free energy barriers (ΔG‡) of 5.8 and 8.2 kcal/mol, respectively. cdnsciencepub.com The lower energy process is attributed to a pseudorotation of a twist-boat conformation, while the higher energy process involves the interconversion between two different conformations. researchgate.net

The complete ring-inversion of the most stable conformer (A1) to its analogous form (A2) is a more complex process that traverses through intermediate conformers (D1 and D2), connected by a "twist" transition state. units.it The potential energy surface shows that racemization from one enantiomer to another (e.g., A to A) preferentially occurs via the highest-energy conformers (C and C), which have a lower activation barrier for this specific process compared to pathways involving other conformers. units.it

Table 2: Calculated Relative Energies of cis-Cyclooctene Conformers

| Conformation | Relative Energy (kcal/mol) |

|---|---|

| A | 0.0 |

| B | 0.5 |

| D | 1.1 |

| C | 1.4 |

Data derived from computational studies at the B3LYP/6-31G(d,p) level of theory. The energetic order is A < B < D < C. units.it

The presence and position of substituents, such as the hydroxyl group in this compound, significantly influence the conformational equilibrium. thieme-connect.com The substituent's preference for an axial or equatorial-like position can alter the relative stability of the ring's conformers.

In trans-cyclooctenol derivatives, the orientation of the hydroxyl group has a pronounced effect on reactivity. For 5-hydroxy-trans-cyclooctene, the diastereomer with the hydroxyl group in an axial position is found to be more reactive in certain reactions than the equatorial diastereomer. nih.gov This difference in reactivity is attributed to how the substituent affects the strain and accessibility of the double bond within the preferred conformation. nih.gov For example, fusing a cis-dioxolane ring to the trans-cyclooctene forces the ring into a strained half-chair conformation, which enhances its reactivity in Diels-Alder reactions. nih.gov This demonstrates that substituents can be strategically used to lock the cyclooctene (B146475) ring into a more reactive, higher-energy conformation. nih.govresearchgate.net

Diastereoselective Control in Stereospecific Reactions of this compound

A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. gpi.ac.inmasterorganicchemistry.com The inherent chirality of this compound allows it to serve as a chiral substrate, directing the stereochemical outcome of subsequent transformations in a predictable manner.

A key factor in this control is the directing effect of the allylic hydroxyl group. The -OH group can coordinate to reagents, delivering them to a specific face of the double bond, resulting in high diastereoselectivity. This is a common strategy in reactions like epoxidation. For instance, the epoxidation of cyclic allylic alcohols like cyclooctenol can proceed with high selectivity, where the reagent attacks the double bond from the same side (syn) as the hydroxyl group. unige.chacs.org

In the epoxidation of 3-cyclooctenol, for example, the reaction can lead to a mixture of diastereomeric epoxides, whose configurations can be determined by NMR analysis. acs.org The stereochemical outcome of such reactions is highly dependent on the reagent and reaction conditions.

Furthermore, the synthesis of specific diastereomers of functionalized trans-cyclooctenes often relies on stereocontrolled reaction sequences. An iodolactonization step has been used as a key strategy to establish the cis configuration between a carboxylic acid derivative and an adjacent allylic hydroxyl group on the cyclooctene ring. nih.gov Similarly, oxidative desymmetrization of a symmetric cyclooctene precursor has been employed to introduce an allylic hydroxyl group with high stereocontrol, leading to a specific diastereomer. nih.gov These examples highlight how the principles of diastereoselective control are applied to synthesize complex, stereochemically pure cyclooctene derivatives for various applications. nih.govnih.gov

Reaction Mechanisms and Chemical Reactivity of 1s,4e Cyclooct 4 En 1 Ol

Strain-Promoted Cycloaddition Reactions (Click Chemistry Applications)

The inherent ring strain of the trans-cyclooctene (B1233481) system makes (1S,4E)-cyclooct-4-en-1-ol a highly reactive dienophile in strain-promoted cycloaddition reactions. These reactions are a cornerstone of "click chemistry," a field focused on developing rapid, efficient, and specific chemical transformations.

The inverse electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctenes, such as this compound, and 1,2,4,5-tetrazines is recognized as one of the fastest bioorthogonal reactions currently known. This [4+2] cycloaddition is characterized by the reaction of an electron-deficient diene (the tetrazine) with an electron-rich dienophile (the trans-cyclooctene). The reaction proceeds rapidly without the need for a catalyst and results in the formation of a stable dihydropyridazine (B8628806) product with the release of nitrogen gas.

The kinetics of the IEDDA reaction between this compound and various tetrazine derivatives have been extensively studied. These reactions exhibit exceptionally fast second-order rate constants, often determined using techniques like stopped-flow spectrophotometry. The rate of the reaction can be monitored by observing the disappearance of the characteristic visible absorption of the tetrazine, typically between 510 and 550 nm.

For instance, the second-order rate constant for the reaction of a trans-cyclooctenol with a tetrazine in methanol (B129727) has been reported to be 92 ± 6 M⁻¹s⁻¹. In comparison, the corresponding cis-isomer is significantly less reactive, with a rate constant that is approximately 10-fold slower. The high reactivity of the trans-isomer is a direct consequence of its significant ring strain. The rate constants for IEDDA reactions can vary by over nine orders of magnitude depending on the specific dienophile used.

Table 1: Comparison of Second-Order Rate Constants for IEDDA Reactions

| Reactants | Rate Constant (k₂) | Solvent | Reference |

|---|---|---|---|

| trans-cyclooctenol and tetrazine | 92 ± 6 M⁻¹s⁻¹ | Methanol | |

| cis-cyclooctenol and tetrazine | ~10-fold slower than trans-isomer | Not specified | |

| Tetrazine and norbornene carboxylic acid | ~1.9 M⁻¹s⁻¹ | Aqueous buffer |

The mechanism of the IEDDA reaction between (4E)-cyclooctenols and tetrazines is generally understood to be a concerted [4+2] cycloaddition. This is followed by a rapid retro-Diels-Alder step that releases a molecule of nitrogen gas (N₂), leading to the formation of a 4,5-dihydropyridazine. This initial adduct can then tautomerize to more stable 1,4- or 2,5-dihydropyridazine isomers.

Computational studies and experimental evidence from NMR support this mechanistic pathway. The reaction's high speed and efficiency are attributed to the release of the significant ring strain inherent in the trans-cyclooctene ring upon cycloaddition. The conformation of the hydroxyl group in (4E)-cyclooctenols (axial vs. equatorial) can also influence the reaction rate, with the equatorial isomer sometimes showing faster kinetics.

The high reactivity of this compound in IEDDA reactions is fundamentally driven by its substantial ring strain. Trans-cycloalkenes are inherently more strained than their cis-counterparts, particularly in smaller ring systems. The strain energy of trans-cyclooctene is significantly higher than that of cis-cyclooctene, which accounts for the dramatically faster reaction rates observed with tetrazines (over 10⁵-fold faster).

This release of strain energy upon transitioning to the less-strained dihydropyridazine product lowers the activation energy of the reaction, thereby accelerating it. This principle is a cornerstone of strain-promoted click chemistry, enabling rapid and specific ligations under mild, often biological, conditions.

While this compound itself is an alkene, the principle of using ring strain to promote cycloadditions is central to another major class of click chemistry: the strain-promoted alkyne-azide cycloaddition (SPAAC). In SPAAC, a strained cyclooctyne (B158145) reacts with an azide (B81097) to form a stable triazole. This reaction, like the IEDDA with trans-cyclooctenes, is bioorthogonal and does not require a cytotoxic copper catalyst.

The reactivity in SPAAC is also directly related to the ring strain of the cyclooctyne. Density functional theory calculations have shown that the rapid rate of SPAAC is due to a lower energy barrier for distorting the azide and the alkyne into the transition-state geometry. Modifications to the cyclooctyne ring system, such as the introduction of fluorine atoms or the oxidation of an alcohol to a ketone, can further enhance the reaction rate.

Inverse Electron-Demand Diels-Alder (IEDDA) with Tetrazines

Electrophilic and Nucleophilic Transformations at the Double Bond

The double bond in this compound is susceptible to both electrophilic and nucleophilic attacks, characteristic of alkenes. The hydroxyl group can also participate in or direct these transformations.

The compound can undergo typical alkene reactions such as oxidation and reduction. For example, oxidation of the alcohol can yield the corresponding ketone, cyclooct-4-enone. The double bond can also be subject to electrophilic addition reactions, although specific examples involving this compound are less detailed in the provided context. Nucleophilic substitution reactions can occur at the carbon bearing the hydroxyl group, which can be converted into a better leaving group.

Epoxidation and Diastereoselectivity in Cyclooctene (B146475) Frameworks

The epoxidation of allylic alcohols, such as this compound, is a pivotal transformation in organic synthesis, often characterized by high levels of diastereoselectivity. The hydroxyl group can direct the epoxidizing agent to the adjacent double bond, leading to the preferential formation of one diastereomer over the other.

In the case of cyclooctene systems, the conformational flexibility of the eight-membered ring adds another layer of complexity to predicting the stereochemical outcome. Studies on similar cyclic allylic alcohols have shown that the stereospecificity of epoxidation is highly dependent on the directing influence of the hydroxyl group. For instance, the epoxidation of certain 4-hydroxy-4-methylnaphthalen-l(4H)-ones with alkaline hydrogen peroxide yields products where the hydroxyl and epoxy groups are cis to each other. gla.ac.uk This outcome is attributed to the intramolecular delivery of the hydroperoxide intermediate, a mechanism that has been supported by both experimental evidence and computational studies.

Conversely, vanadium-catalyzed epoxidations of cyclic allylic alcohols often favor the formation of cis epoxides, where the epoxide is formed on the same face as the hydroxyl group. researchgate.net However, exceptions exist, as seen in the vanadium-catalyzed epoxidation of (1RS, 2RS)-(E)-cyclooct-2-en-1-ol, which selectively yields the trans epoxide. researchgate.net The stereochemical outcome is influenced by the transition state geometry, which involves a quasi-axial conformation of the hydroxyl group. researchgate.net

When the directing effect of the hydroxyl group is absent, for example, by converting it to a methyl ether or a methoxymethyl ether, a nearly equal mixture of diastereomeric epoxides is often observed. gla.ac.uk This highlights the crucial role of the hydroxyl group in directing the stereochemical course of the epoxidation reaction in cyclooctene frameworks.

Hydrofunctionalization Reactions for Selective Derivatization

Hydrofunctionalization reactions, which involve the addition of an H-X moiety across a double bond, represent a powerful tool for the selective derivatization of alkenes like this compound. These reactions allow for the introduction of a wide range of functional groups, leading to diverse molecular architectures.

The presence of both a double bond and a hydroxyl group in this compound offers multiple sites for reaction. The challenge lies in achieving high levels of chemo- and regioselectivity. For instance, hydroformylation, the addition of a hydrogen atom and a formyl group, can be directed to either the alkene or the alcohol functionality. By carefully selecting the catalyst and reaction conditions, it is possible to favor one pathway over the other. The use of scaffolding ligands that reversibly bind to the substrate can lead to temporarily intramolecular transformations, resulting in dramatically improved and even reversed selectivity.

Reactivity Profiles of the Hydroxyl Group in this compound

The hydroxyl group of this compound is a key functional handle that can be readily transformed into a variety of other groups, enabling the synthesis of a wide array of derivatives.

Chemo- and Regioselective Functional Group Interconversions

The interconversion of the hydroxyl group into other functionalities must be performed with high chemo- and regioselectivity to avoid unwanted reactions at the double bond. A variety of reagents and methods have been developed to achieve this. For example, the hydroxyl group can be oxidized to a ketone, forming cyclooct-4-enone. ontosight.ai It can also be substituted with other functional groups.

An ICl-mediated functional group interconversion from a methyl homopropargyl ether to an α-iodo-γ-chloroketone has been reported, demonstrating high chemo- and regioselectivity. nih.gov This type of transformation, proceeding through a five-membered oxonium ring formation-ring opening mechanism, provides a template for preparing polyfunctionalized carbonyl compounds. nih.gov

Selective Catalysis and Overcoming Undesired Reaction Pathways

Achieving high selectivity in the reactions of this compound often requires the use of sophisticated catalytic systems. The goal of selective catalysis is to streamline synthetic processes by reducing the need for protecting groups, thereby increasing efficiency. ethz.ch

Catalysts can influence the regio-, chemo-, and stereoselectivity of a reaction by altering the energy landscape of the competing reaction pathways. ethz.ch For example, in hydroformylation, different catalysts can lead to either linear or branched products. ethz.ch Similarly, the choice of catalyst can dictate whether a reaction occurs at the hydroxyl group or the double bond.

A significant challenge in selective catalysis is overcoming rapid, non-selective background reactions. kyoto-u.ac.jp Bifunctional organocatalysts, which possess both a recognition site for the substrate and an activating site, have proven effective in controlling stereoselectivity in intrinsically fast reactions. kyoto-u.ac.jp These catalysts operate through multipoint noncovalent interactions, ensuring that the reaction proceeds only when the substrate is correctly oriented within the chiral environment of the catalyst. kyoto-u.ac.jp Furthermore, the development of inhibitors that specifically impede non-selective background reactions can significantly enhance the catalyst-controlled selectivity. kyoto-u.ac.jp

The following table summarizes some of the key reactions and selectivities discussed:

| Reaction | Substrate | Reagent/Catalyst | Major Product | Selectivity |

| Epoxidation | 4-hydroxy-4-methylnaphthalen-l(4H)-one | Alkaline hydrogen peroxide | cis-epoxide | High diastereoselectivity |

| Epoxidation | (1RS, 2RS)-(E)-cyclooct-2-en-1-ol | Vanadium catalyst | trans-epoxide | High diastereoselectivity |

| Oxidation | (E)-Cyclooct-4-enol | Oxidizing agent | Ketone | Chemoselective |

| Functional Group Interconversion | Methyl homopropargyl ether | ICl | α-iodo-γ-chloroketone | High chemo- and regioselectivity |

Advanced Research Applications of 1s,4e Cyclooct 4 En 1 Ol Derivatives

Development of Advanced Chemical Biology Tools and Probes

The highly selective reactivity of trans-cyclooctene (B1233481) derivatives, including (1S,4E)-cyclooct-4-en-1-ol, has made them invaluable in the field of chemical biology. They are key components in the development of sophisticated tools for studying biological processes within the complex environment of living systems.

Site-Specific Biomolecule Labeling and Bioconjugation Methodologies

The inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctenes and tetrazines is a cornerstone of modern bioconjugation. This reaction is exceptionally fast and bioorthogonal, meaning it proceeds efficiently within a biological setting without interfering with native biochemical processes. The hydroxyl group on this compound provides a convenient handle for attaching it to other molecules, such as proteins, peptides, or nucleic acids.

Researchers have successfully incorporated trans-cyclooctene-containing unnatural amino acids into proteins at specific sites. This allows for the precise attachment of probes, such as fluorescent dyes or imaging agents, to a target protein in vitro and in living cells. This site-specific labeling provides a powerful tool for studying protein localization, interactions, and function with high precision. The reaction's speed is a significant advantage, with some trans-cyclooctene and tetrazine pairs exhibiting reaction rates orders of magnitude faster than other bioorthogonal reactions.

Pretargeted Imaging and Theranostic Strategies in Research Settings

The rapid and specific nature of the trans-cyclooctene-tetrazine ligation is particularly advantageous for pretargeted imaging and theranostics. In this approach, a biomolecule, such as an antibody modified with a trans-cyclooctene derivative, is first administered and allowed to accumulate at the target site. Subsequently, a smaller, rapidly clearing imaging or therapeutic agent carrying a tetrazine moiety is introduced. This agent then "clicks" onto the pre-localized trans-cyclooctene, enabling highly specific imaging or drug delivery while minimizing off-target effects.

This strategy has been explored for in vivo imaging, including preclinical studies for visualizing specific targets in the central nervous system. The ability to uncouple the long half-life of a targeting antibody from a short-lived radionuclide on the tetrazine probe is a key benefit, potentially reducing radiation exposure in clinical applications. Fluorogenic reactions, where fluorescence is activated upon the ligation of the cyclooctene (B146475) and tetrazine, further enhance the signal-to-noise ratio in imaging applications.

Design and Synthesis of Novel Bioorthogonal Ligands and Handles

The foundational structure of this compound serves as a scaffold for the design and synthesis of new and improved bioorthogonal handles. The synthesis of trans-cyclooctenes can be challenging, often involving photochemical isomerization of the more stable cis-isomer. However, various synthetic routes have been developed to produce a range of functionalized trans-cyclooctene derivatives with tailored properties.

These efforts aim to enhance reactivity, stability, and hydrophilicity to suit different biological applications. For instance, modifications to the cyclooctene ring can influence the kinetics of the IEDDA reaction. The development of a diverse library of trans-cyclooctene derivatives expands the toolkit available to chemical biologists for precise molecular manipulation in living systems.

Functional Materials Science and Polymer Synthesis

The unique reactivity of cyclooctenol derivatives extends beyond biological applications into the realm of materials science, enabling the creation of novel polymers and functional materials.

Incorporation of Cyclooctenol Units into Advanced Polymeric Structures

Cyclooctenes, including derivatives of this compound, can be polymerized through ring-opening metathesis polymerization (ROMP). This process utilizes specific catalysts, such as Grubbs-type catalysts, to open the cyclooctene ring and form long polymer chains (polycyclooctene). The properties of the resulting polymer, such as its thermal characteristics, can be influenced by the structure of the monomer.

By incorporating functionalized cyclooctene monomers, researchers can create polymers with specific, designed properties. For example, the introduction of cyclooctenol units can provide sites for further chemical modification along the polymer backbone. This approach has been used to develop novel materials, including shape-memory polymers.

Click Chemistry-Enabled Material Design and Fabrication

The same "click" chemistry that is so powerful in bioconjugation is also a valuable tool in materials science. The IEDDA reaction between trans-cyclooctenes and tetrazines can be used to link polymer chains together, forming cross-linked networks or creating block copolymers. This modular approach allows for the precise construction of complex polymer architectures.

Strategic Use as a Key Synthetic Intermediate in Complex Molecule Synthesis

The unique structural and stereochemical features of this compound, specifically its strained trans-double bond within an eight-membered ring and its defined chirality, make it a valuable chiral building block in advanced organic synthesis. Its utility extends to the construction of complex molecular architectures and the development of specialized chemical tools. The high ring strain of the trans-cyclooctene system imparts exceptional reactivity, particularly in cycloaddition reactions, which has been strategically exploited by researchers. researchgate.netsigmaaldrich.com

Enantioselective Synthesis of Biologically Relevant Scaffolds

The enantiopure nature of this compound is critical for its application in the synthesis of biologically active molecules and chiral scaffolds, where specific stereochemistry is often essential for function. The inherent chirality of this starting material can be transferred with high fidelity through synthetic sequences, enabling the construction of complex, enantiomerically pure products.

A primary application is in the field of bioorthogonal chemistry, where the trans-cyclooctene moiety serves as a highly reactive dienophile in inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines. researchgate.netsigmaaldrich.com This reaction is exceptionally fast and proceeds without the need for a catalyst, making it ideal for labeling and imaging biomolecules in living systems. sigmaaldrich.com By starting with the enantiomerically pure this compound, researchers can create chiral probes and connectors for bioconjugation, ensuring stereospecific interactions with biological targets. researchgate.net

Furthermore, derivatives of cyclooctene have been explored in the synthesis of natural product analogs. For instance, the synthesis of illudin analogs, which are known for their cytotoxic activity, highlights the use of related cyclooctene structures in creating medicinally relevant compounds. nih.gov The controlled synthesis of such complex scaffolds often relies on the strategic use of stereodefined building blocks to achieve the desired biological activity.

Table 1: Examples of Biologically Relevant Scaffolds Derived from Cyclooctenol Precursors

| Precursor | Synthetic Target/Scaffold | Biological Relevance/Application |

|---|---|---|

| This compound | Chiral trans-cyclooctene (TCO) probes | Used for stereospecific bioconjugation and cellular imaging via IEDDA chemistry. researchgate.netsigmaaldrich.com |

| (Z)-cyclooct-4-en-1-ol | trans-cyclooctene derivatives | Act as bioorthogonal reaction partners for precise labeling of biomolecules. researchgate.netresearchgate.net |

| Related cyclooctenones | Illudin Analogs | Exhibit in vitro cytotoxic activity, relevant for anticancer research. nih.gov |

Preparation of Analogs with Modulated Reactivity or Specificity

The hydroxyl group of this compound provides a convenient handle for chemical modification, allowing for the preparation of a diverse range of analogs with fine-tuned properties. ontosight.ai By altering the functional group at the 1-position, chemists can modulate the compound's reactivity, specificity, solubility, and other physicochemical characteristics to suit specific applications. researchgate.netontosight.ai

A common strategy involves the activation of the hydroxyl group, followed by substitution with various nucleophiles. For example, treatment of trans-cyclooct-4-enol (TCO-OH) with 4-nitrophenyl chloroformate yields a highly reactive carbonate intermediate. researchgate.net This activated intermediate can then be reacted with a variety of amines or other nucleophiles to generate a library of carbamate (B1207046) derivatives. researchgate.net This approach has been used to attach different functional moieties, such as long alkyl chains to increase lipophilicity or polyethylene (B3416737) glycol (PEG) chains to enhance hydrophilicity and biocompatibility. researchgate.net

These modifications are crucial for optimizing the performance of trans-cyclooctene derivatives in biological environments. For instance, enhancing water solubility is often necessary for in vivo applications, while attaching specific targeting ligands can direct the molecule to particular cells or tissues. researchgate.net The oxidation of the alcohol to the corresponding ketone, cyclooct-4-enone, provides another key intermediate for further functionalization. ontosight.ai

Table 2: Preparation of this compound Analogs

| Starting Material | Reagent(s) | Resulting Analog | Modulated Property/Purpose |

|---|---|---|---|

| rel-(1R, 4E, pR)-Cyclooct-4-enol (TCO-OH) | 1. 4-Nitrophenyl chloroformate2. Hexadecyl amine | (1R, 4E)-cyclooct-4-en-1-yl hexadecylcarbamate | Increased lipophilicity. researchgate.net |

| rel-(1R, 4E, pR)-Cyclooct-4-enol (TCO-OH) | 1. 4-Nitrophenyl chloroformate2. α-amino-ω-methoxy triethylene glycol | (1R, 4E)-cyclooct-4-en-1-yl (2-(2-(2-methoxyethoxy)ethoxy)ethyl)carbamate | Increased hydrophilicity for biological applications. researchgate.net |

| (Z)-Cyclooct-4-en-1-ol | Oxidation reagents | (Z)-Cyclooct-4-enone | Provides a ketone handle for further synthetic transformations. researchgate.netontosight.ai |

Theoretical and Computational Investigations of 1s,4e Cyclooct 4 En 1 Ol

Quantum Chemical Characterization of Conformational Isomers

Density Functional Theory (DFT) and Ab Initio Studies on Energy Landscapes

Density Functional Theory (DFT) and ab initio calculations are powerful quantum mechanical methods used to investigate the electronic structure and energetics of molecules. These studies have been instrumental in mapping the potential energy landscape of trans-cyclooctene (B1233481) and its derivatives.

Computational studies have revealed that trans-cyclooctenes primarily adopt two key conformations: a lower-energy 'crown' conformation and a higher-energy, more strained 'half-chair' conformation. nih.gov Ab initio calculations have quantified the energy difference between these conformers, with the half-chair conformation of a trans-cyclooctene being approximately 5.9 kcal/mol higher in energy than the crown conformation. nih.gov This significant strain energy in the half-chair conformer is a key factor in the enhanced reactivity of certain trans-cyclooctene derivatives. nih.gov

For (1S,4E)-cyclooct-4-en-1-ol, the position and orientation (axial or equatorial) of the hydroxyl group will further influence the relative energies of the possible conformers. While specific DFT studies solely focused on this compound are not abundant in the literature, the principles derived from studies on the parent trans-cyclooctene and other functionalized derivatives are directly applicable. The diastereomers of 5-hydroxy-trans-cyclooctene, for instance, exhibit different reactivities based on the axial or equatorial position of the hydroxyl group, with the axial diastereomer being significantly more reactive. nih.gov This difference in reactivity is attributed to the influence of the substituent on the conformational equilibrium and the strain of the ring.

Table 1: Calculated Relative Energies of trans-Cyclooctene Conformers

| Conformer | Calculation Method | Relative Energy (kcal/mol) |

| Crown | Ab initio | 0.0 |

| Half-Chair | Ab initio | +5.9 |

Molecular Dynamics Simulations for Dynamic Conformational Analysis

While DFT and ab initio methods provide static pictures of molecular conformations, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation in response to its environment.

Computational Mechanistic Studies of Cyclooctenol Reactions

This compound is renowned for its high reactivity in cycloaddition reactions, particularly the strain-promoted inverse-electron-demand Diels-Alder (SPIEDAC) reaction with tetrazines. Computational chemistry has been indispensable in elucidating the mechanisms of these reactions.

Elucidation of Transition States and Reaction Coordinate Analysis for Cycloadditions

The high reactivity of trans-cyclooctenes is attributed to the release of ring strain upon converting the sp2-hybridized olefinic carbons to sp3-hybridized carbons in the cycloaddition product. Computational studies, particularly using DFT, have been pivotal in locating and characterizing the transition state structures for these reactions.

For the Diels-Alder reaction between trans-cyclooctenes and various dienes, computational models can predict the activation barriers. udel.eduresearchgate.net The distortion/interaction model, also known as the activation strain model, is a powerful tool used to analyze the activation barriers in these reactions. researchgate.netnih.gov This model deconstructs the activation energy into two components: the distortion energy required to deform the reactants into their transition state geometries, and the interaction energy between the distorted reactants in the transition state. For cycloalkenes, the reactivity is often distortion-controlled, meaning the energy required to bend the alkene into the transition state geometry is the dominant factor in the activation barrier. researchgate.netnih.gov

Computational analyses have shown that forcing the trans-cyclooctene ring into a more strained conformation, such as a half-chair, lowers the activation barrier for cycloaddition. For example, cis-fusing a cyclopropane (B1198618) ring to the trans-cyclooctene backbone creates a "strained TCO" (s-TCO) that is locked in a high-energy half-chair conformation, leading to a significant rate enhancement. nih.gov Transition-state calculations predicted a ∆∆G‡ value of 3.34 kcal/mol lower for the reaction of s-TCO with 3,6-diphenyl-s-tetrazine compared to the crown conformer of TCO, which correlated well with the experimentally observed 160-fold faster reaction rate. nih.gov

Table 2: Calculated Activation Barriers for Diels-Alder Reactions of trans-Cyclooctene Derivatives with Tetrazines

| Dienophile | Diene | Computational Method | Calculated ∆G‡ (kcal/mol) |

| trans-cyclooctene (crown) | 3,6-diphenyl-s-tetrazine | DFT | Not specified, used as reference |

| s-TCO (half-chair) | 3,6-diphenyl-s-tetrazine | DFT | -3.34 (relative to crown) |

| a-TCO derivative | 3,6-dipyridyl-s-tetrazine | Not specified | Not specified, but shown to be lower than other diastereomers |

Note: a-TCO refers to an axial-5-hydroxy-trans-cyclooctene derivative.

Predictive Modeling of Reactivity and Selectivity in Catalytic Systems

While much of the research on this compound focuses on its catalyst-free, strain-promoted reactions, computational modeling can also predict its behavior in catalytic systems. Density functional theory is a cornerstone for investigating the mechanisms of transition metal-catalyzed reactions involving olefins. pitt.edupitt.eduumn.eduresearchgate.netnih.gov

Computational studies can be used to explore potential catalytic cycles, identify reaction intermediates and transition states, and determine the rate-determining steps. pitt.edupitt.eduumn.eduresearchgate.netnih.gov For a molecule like this compound, this could involve modeling its interaction with a transition metal catalyst in reactions such as hydroformylation, hydrogenation, or metathesis. While specific computational studies on the catalytic reactions of this compound are not prevalent, the established methodologies for modeling transition metal catalysis are readily applicable. pitt.edupitt.eduumn.eduresearchgate.netnih.gov Such studies could predict the regio- and stereoselectivity of catalytic transformations, guiding the development of new synthetic methods. For example, understanding the factors that control selectivity in transition metal-catalyzed reactions is a key area where computational chemistry provides valuable insights. pitt.edupitt.eduumn.eduresearchgate.netnih.gov

In Silico Exploration of Structure-Reactivity Relationships

In silico methods provide a powerful platform for systematically exploring the relationship between the structure of a molecule and its reactivity. For this compound and its derivatives, this involves understanding how modifications to the cyclooctene (B146475) ring or the substituents affect its performance in reactions like cycloadditions.

Computational studies have firmly established that the reactivity of trans-cyclooctenes is directly correlated with their degree of ring strain. nih.govresearchgate.netnih.gov By computationally designing novel trans-cyclooctene derivatives with enforced strained conformations, researchers have successfully predicted and synthesized molecules with dramatically enhanced reaction rates. nih.govrsc.org For instance, the development of cis-dioxolane-fused trans-cyclooctenes (d-TCO) was guided by computational predictions that the cis-fused ring would lock the cyclooctene into a reactive, strained half-chair conformation. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) models represent another in silico approach to understanding structure-reactivity relationships. biorxiv.orgnih.govbeyondbenign.orglibretexts.org While more commonly applied in medicinal chemistry and toxicology, QSAR methodologies can, in principle, be used to develop predictive models for the reactivity of a series of related compounds in a specific reaction. For cycloaddition reactions of trans-cyclooctene derivatives, a QSAR model could be built by correlating various calculated molecular descriptors (e.g., strain energy, electronic properties of the double bond, steric parameters) with experimentally determined reaction rates. Such a model could then be used to predict the reactivity of new, unsynthesized derivatives, thereby accelerating the discovery of dienophiles with optimal properties for specific applications.

Future Directions and Emerging Research Avenues in 1s,4e Cyclooct 4 En 1 Ol Chemistry

Innovations in Stereoselective and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign methods for the synthesis of (1S,4E)-cyclooct-4-en-1-ol is a primary focus of ongoing research. Key innovations are centered on achieving high stereoselectivity and incorporating principles of green chemistry.

A significant advancement has been the development of a diastereoselective synthesis of trans-cyclooctenes through the stereocontrolled 1,2-addition of nucleophiles to trans-cyclooct-4-enone. arxiv.org This method provides access to a new class of highly reactive trans-cyclooctenes, termed 'a-TCOs', in high yields. arxiv.org The precursor, trans-cyclooct-4-enone, can be prepared on a large scale from the readily available 1,5-cyclooctadiene. arxiv.org Computational modeling of the transition states has been instrumental in understanding and predicting the diastereoselectivity of these nucleophilic additions. arxiv.orgnih.gov

Another widely employed strategy for accessing the trans-isomer is the photosensitized isomerization of the corresponding cis-isomer, (1S,4Z)-cyclooct-4-en-1-ol. Efforts to enhance the sustainability of this process have led to simplified procedures, such as conducting the photoisomerization in a two-phase system of cyclohexane (B81311) and water, which facilitates the continuous extraction of the desired trans-product.

Future research in this area is expected to focus on the application of biocatalysis, such as enzymatic resolutions, to achieve even higher levels of stereocontrol. Furthermore, the adoption of green solvents and the development of catalytic, atom-economical methods are anticipated to play a crucial role in creating more sustainable synthetic routes to this compound and its derivatives. researchgate.netresearchgate.netijsr.netmdpi.comelsevierpure.com

Discovery of Novel Reactivity Patterns and Chemical Transformations

The high ring strain of the trans-double bond in this compound is the primary driver of its reactivity, most notably in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with tetrazines. nih.govtcichemicals.com This exceptionally fast and bioorthogonal "click" reaction is the foundation for many of its applications in chemical biology. nih.govthno.orgacs.org Current research continues to explore this reactivity by designing novel tetrazine partners to further accelerate the reaction kinetics and to modulate the properties of the resulting adducts. thno.org The reactivity of different stereoisomers of functionalized trans-cyclooctenes is also an area of active investigation, with studies showing that the axial isomer of a related compound reacts significantly faster with tetrazines than the equatorial isomer. acs.org

While the IEDDA reaction is the most prominent, the unique electronic and steric properties of this compound suggest the potential for other, less-explored chemical transformations. The strained alkene functionality could, in principle, participate in other types of cycloaddition reactions, such as [2+2] photocycloadditions, or serve as a substrate in various transition-metal-catalyzed processes. mdpi.comtdl.orgasu.eduresearchgate.net Future research is likely to uncover novel reactivity patterns beyond the well-established bioorthogonal ligations, thereby expanding the synthetic utility of this versatile building block.

Integration of Cyclooctenol Derivatives into Multifunctional Hybrid Systems

A burgeoning area of research is the incorporation of this compound derivatives into complex, multifunctional hybrid systems, particularly for biomedical applications. These systems are designed to combine multiple functionalities, such as targeting, imaging, and therapeutic delivery, into a single construct.

One promising approach is the integration of trans-cyclooctene (B1233481) moieties into hydrogel scaffolds. These hydrogels can be used for tissue engineering, and the bioorthogonal reactivity of the cyclooctene (B146475) allows for the in-situ attachment of bioactive molecules, growth factors, or imaging agents.

Another significant avenue is the functionalization of nanoparticles and other drug delivery vehicles. scholaris.canih.govuu.nlnih.gov For example, polypeptide-graft-polypeptoid polymers, known as "PeptoBrushes," have been functionalized with trans-cyclooctene for use in pretargeted nuclear imaging. nih.govacs.orgregionh.dkacs.org In this strategy, the cyclooctene-modified polymer is first administered and allowed to accumulate at a target site, such as a tumor. Subsequently, a small, radiolabeled tetrazine molecule is introduced, which rapidly and specifically reacts with the cyclooctene-functionalized polymer at the target site. nih.govacs.orgregionh.dkacs.org This pretargeting approach can enhance imaging contrast and reduce off-target toxicity. nih.govacs.orgregionh.dkacs.org Such systems, which combine targeting and imaging capabilities, are at the forefront of developing "theranostic" agents that can both diagnose and treat disease. nih.gov

The table below summarizes some examples of hybrid systems incorporating cyclooctenol derivatives.

| Hybrid System | Components | Potential Application |

| PeptoBrush Polymers | Polypeptide-graft-polypeptoid polymer backbone, trans-cyclooctene functional groups | Pretargeted nuclear imaging, theranostics |

| Hydrogels | Biocompatible polymer network, pendant trans-cyclooctene moieties | Tissue engineering, in-situ functionalization |

| Liposomes/Micelles | Lipid or amphiphilic polymer assembly, surface-conjugated trans-cyclooctene | Targeted drug delivery, bioorthogonal payload release |

Data-Driven Design and Machine Learning Approaches for Cyclooctenol Chemistry

The fields of computational chemistry and machine learning are beginning to make a significant impact on the study and application of this compound. arxiv.orgsemanticscholar.orgarxiv.orgnih.govbohrium.com These data-driven approaches offer the potential to accelerate the discovery of new derivatives with optimized properties and to streamline the development of synthetic routes.

Computational methods, such as Density Functional Theory (DFT), are being employed to model the reactivity of trans-cyclooctenes in IEDDA reactions. These models provide insights into the factors that govern reaction rates and can be used to computationally screen libraries of potential reactants, thereby guiding experimental efforts.

Machine learning algorithms are being developed to predict the stereoselectivity of chemical reactions. semanticscholar.orgarxiv.orgnih.govbohrium.com By training on large datasets of known reactions, these models can learn the complex relationships between reactants, catalysts, and reaction conditions to predict the outcome of new, untested reactions. semanticscholar.orgarxiv.orgnih.govbohrium.com This has the potential to significantly reduce the amount of empirical screening required to develop highly stereoselective syntheses for molecules like this compound.

The table below outlines some applications of data-driven approaches in cyclooctenol chemistry.

| Data-Driven Approach | Application | Potential Impact |

| Quantum Mechanics (e.g., DFT) | Modeling reaction mechanisms and transition states of IEDDA reactions. | Rational design of more reactive and stable bioorthogonal reagents. |

| Machine Learning | Predicting stereoselectivity in asymmetric synthesis. | More efficient development of stereoselective synthetic routes. |

| Computational Screening | In silico evaluation of large libraries of tetrazine and cyclooctene derivatives. | Accelerated discovery of new bioorthogonal reaction pairs with tailored properties. |

In the future, it is anticipated that artificial intelligence will play an increasingly integral role in the de novo design of cyclooctenol derivatives with specific, tailored functionalities for applications ranging from targeted drug delivery to advanced materials.

Q & A

Advanced Research Question

- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralcel OD-H) and hexane/isopropanol mobile phases to separate enantiomers .

- NOESY NMR : Correlate spatial proximity of protons to confirm the E-configuration at C4 and the S-configuration at C1 .

- VCD (Vibrational Circular Dichroism) : Provides unambiguous stereochemical assignments by comparing experimental and computed spectra .

Methodological Tip : Combine multiple techniques (e.g., NMR + X-ray crystallography) to eliminate ambiguity .

How should researchers design experiments to study the kinetic stability of this compound under varying pH and temperature conditions?

Experimental Design Question

- Controlled degradation studies : Incubate the compound at pH 2–12 (buffered solutions) and temperatures (25–80°C). Monitor degradation via LC-MS at timed intervals .

- Kinetic modeling : Use Arrhenius equations to predict shelf-life and identify degradation pathways (e.g., epoxide formation via ring strain) .

- Stress testing : Expose to UV light or oxidizing agents (e.g., H₂O₂) to simulate accelerated aging .

Critical Consideration : Include inert atmosphere (N₂/Ar) to isolate thermal vs. oxidative effects .

What strategies mitigate challenges in scaling up asymmetric synthesis of this compound while maintaining enantiopurity?

Advanced Research Question

- Catalyst immobilization : Heterogeneous catalysts (e.g., silica-supported palladium) improve recyclability and reduce metal leaching .

- Process intensification : Continuous flow reactors enhance heat/mass transfer, minimizing racemization .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time ee monitoring .

Case Study : A scaled-up enzymatic reduction achieved 80% yield and 88% ee using immobilized ketoreductase in a packed-bed reactor .

How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

Q. Methodological Answer

- DFT (Density Functional Theory) : Calculate transition state energies for ring-opening reactions or electrophilic additions. Software like Gaussian or ORCA is recommended .

- MD (Molecular Dynamics) : Simulate solvent effects on conformational stability (e.g., cyclohexane vs. water) .

- Docking studies : Predict binding affinity with enzymes (e.g., cytochrome P450) to anticipate metabolic pathways .

Validation : Compare computational results with experimental kinetic data to refine models .

What ethical and data-sharing considerations apply when publishing research on this compound?

Data Management Question

- De-identification : Remove personally identifiable information (PII) from datasets if human subjects are involved .

- FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable. Use repositories like Zenodo or ChemRxiv .

- Conflict resolution : Disclose all funding sources and potential biases in methodology .

Example : The European Open Science Cloud (EOSC) provides guidelines for sharing spectral data while complying with GDPR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.